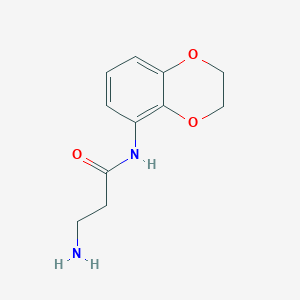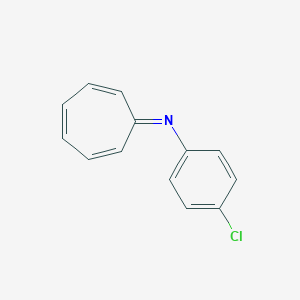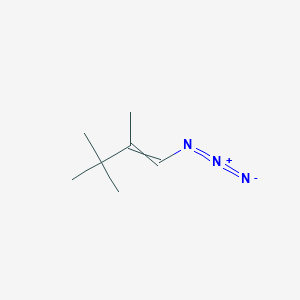
1-Aminonaphthalene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-2-carbothioamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the first position and a carbothioamide group at the second position of the naphthalene ring
Preparation Methods
The synthesis of 1-aminonaphthalene-2-carbothioamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, resulting in N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to replace the oxygen of the carbonyl group with sulfur, forming the desired thioamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Aminonaphthalene-2-carbothioamide undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Common reagents used in these reactions include potassium ferricyanide for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aminonaphthalene-2-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting cholinergic signaling pathways . Additionally, it may interact with oxidative stress pathways, mitigating the effects of oxidative stress on cellular functions .
Comparison with Similar Compounds
1-Aminonaphthalene-2-carbothioamide can be compared with other similar compounds, such as:
1-Aminonaphthalene: Lacks the carbothioamide group and has different chemical reactivity and applications.
2-Aminonaphthalene: Similar structure but with the amino group at the second position, leading to different chemical properties and uses.
Carboxamide and Carbothioamide Derivatives of 1,3,4-Thiadiazole: These compounds share the carbothioamide functional group but have different core structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62574-36-1 |
|---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
1-aminonaphthalene-2-carbothioamide |
InChI |
InChI=1S/C11H10N2S/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |
InChI Key |
ZBWBFMNUAQVACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


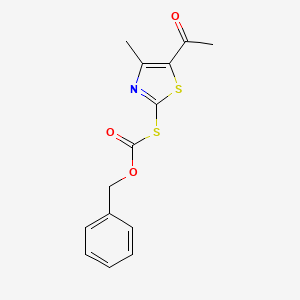
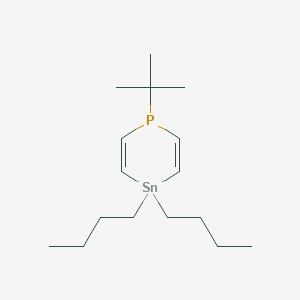

![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
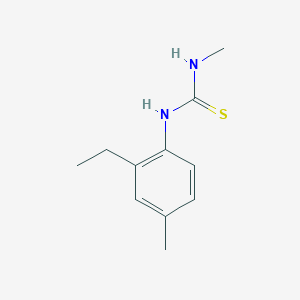
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
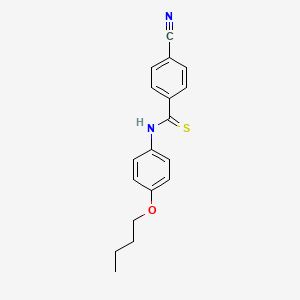
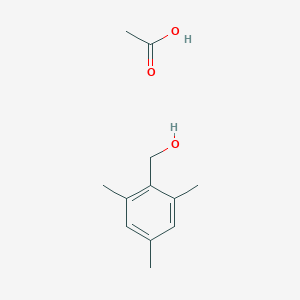

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
